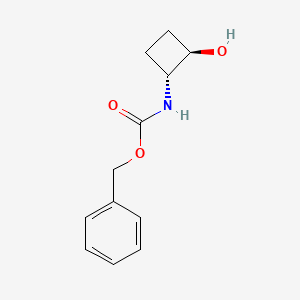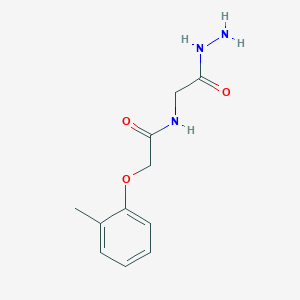
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is a chemical compound with the following structural formula:
C15H18N2O4
It consists of a hydrazine group (–NHNH–) attached to a carbonyl group (–C=O) via a methyl bridge. The “2-o-tolyloxy” part indicates that there is an o-tolyl (2-methylphenyl) group linked to the carbonyl carbon through an oxygen atom.
Métodos De Preparación
Synthetic Routes: The synthesis of N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the condensation of an o-tolyl-substituted hydrazine with an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation process.
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce. It is primarily used in research and laboratory settings.
Análisis De Reacciones Químicas
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide can undergo various chemical reactions:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.
Oxidation: Oxidizing agents can convert the hydrazine moiety to nitrogen gas (N₂).
Substitution: The o-tolyl group can undergo substitution reactions with appropriate electrophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its hydrazine functionality, which can interact with biological targets.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Its hydrazine group may participate in bioconjugation reactions or enzyme inhibition studies.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its hydrazine moiety suggests potential interactions with enzymes or receptors.
Comparación Con Compuestos Similares
While N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is relatively unique due to its specific substitution pattern, similar compounds include:
Propiedades
Fórmula molecular |
C11H15N3O3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-(2-hydrazinyl-2-oxoethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8-4-2-3-5-9(8)17-7-11(16)13-6-10(15)14-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
Clave InChI |
UVJVZTCOMQMFKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


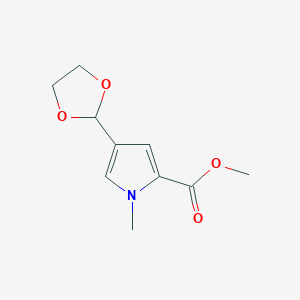
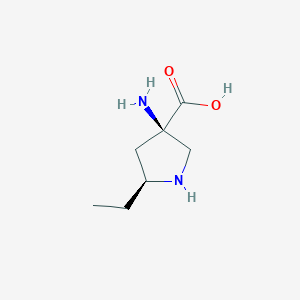





![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)
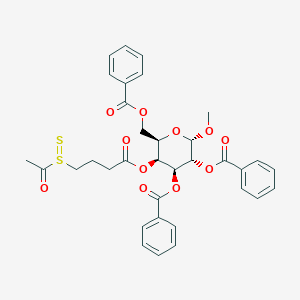
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)


